ethyl 3-cyano-1H-indole-6-carboxylate

Catalog No.
S3016321
CAS No.
1403746-46-2
M.F
C12H10N2O2
M. Wt
214.224
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-cyano-1H-indole-6-carboxylate

CAS Number

1403746-46-2

Product Name

ethyl 3-cyano-1H-indole-6-carboxylate

IUPAC Name

ethyl 3-cyano-1H-indole-6-carboxylate

Molecular Formula

C12H10N2O2

Molecular Weight

214.224

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)8-3-4-10-9(6-13)7-14-11(10)5-8/h3-5,7,14H,2H2,1H3

InChI Key

JGCGSNSNCOYMCI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=CN2)C#N

Solubility

not available

Ethyl 3-cyano-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique molecular structure that includes a cyano group and a carboxylate ester. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The presence of the indole core, which is a significant nitrogen-containing heterocycle, contributes to its biological activity and versatility in

, including:

  • Oxidation: This process can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the cyano group into an amine or other functional groups, often using lithium aluminum hydride or hydrogen gas with a catalyst.
  • Substitution: Electrophilic substitution is common at the 2 and 3 positions of the indole ring, utilizing reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, indicating a rich chemistry associated with this compound .

Indole derivatives, including ethyl 3-cyano-1H-indole-6-carboxylate, exhibit a broad spectrum of biological activities. These include:

  • Antiviral: Potential effects against various viral infections.
  • Anticancer: Inducing apoptosis in cancer cells through various mechanisms.
  • Anti-inflammatory: Reducing inflammation via modulation of inflammatory pathways.
  • Antimicrobial: Effective against bacterial and fungal infections.
  • Antidiabetic: Influencing glucose metabolism and insulin sensitivity.

The diverse biological activities are attributed to the ability of indole derivatives to interact with multiple biological targets, influencing various biochemical pathways .

The synthesis of ethyl 3-cyano-1H-indole-6-carboxylate typically involves constructing the indole ring followed by functionalization. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.

Another synthetic route involves the reaction of cyanoacetic acid with indole derivatives under reflux conditions, yielding high yields of 3-cyanoacetyl indoles. Advanced methods may include microwave-assisted synthesis for improved efficiency and yield .

Ethyl 3-cyano-1H-indole-6-carboxylate has potential applications in:

  • Pharmaceuticals: As a precursor for developing new drugs targeting various diseases due to its biological activities.
  • Organic Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in developing new materials with unique properties due to its chemical reactivity.

Its versatility makes it an attractive compound for research and development in multiple scientific fields .

Studies on ethyl 3-cyano-1H-indole-6-carboxylate have shown it can bind with high affinity to various receptors, influencing cellular signaling pathways. This binding capability suggests potential therapeutic uses in modulating specific biological functions. The interactions may involve enzyme inhibition or activation, leading to changes in gene expression and cellular responses .

Several compounds share structural similarities with ethyl 3-cyano-1H-indole-6-carboxylate, including:

Compound NameStructural FeaturesUnique Properties
Methyl 3-cyanoindole-6-carboxylateMethyl group instead of ethylDifferent solubility and reactivity profiles
Ethyl 2-cyanoindole-3-carboxylateCyano group at position 2Varying biological activity compared to position 3
3-CyanoacetylindoleAcetyl group instead of carboxylateEnhanced reactivity in acylation reactions

These compounds highlight the uniqueness of ethyl 3-cyano-1H-indole-6-carboxylate through variations in functional groups and positions on the indole ring, affecting their chemical behavior and biological activity .

XLogP3

2.5

Dates

Modify: 2023-08-17

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